Arucadiol

Vue d'ensemble

Description

L’AMP-Désoxynojirimycine est un puissant inhibiteur de la céramide glucosyltransférase et de la glucocérébrosidase 2. Ce composé est un dérivé de la 1-Désoxynojirimycine, un iminosucre naturellement présent dans les feuilles de mûrier et certaines souches bactériennes .

Méthodes De Préparation

Voies Synthétiques et Conditions Réactionnelles

L’AMP-Désoxynojirimycine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réduction de la nojirimycine pour produire de la 1-Désoxynojirimycine, suivie de modifications chimiques supplémentaires pour introduire la partie AMP . Les conditions réactionnelles impliquent généralement l’utilisation d’agents réducteurs et de catalyseurs spécifiques pour faciliter la transformation.

Méthodes de Production Industrielle

La production industrielle de l’AMP-Désoxynojirimycine implique souvent la fermentation microbienne. Certaines souches bactériennes, comme les espèces Bacillus et Streptomyces, sont connues pour produire de la 1-Désoxynojirimycine comme métabolite secondaire . Le processus de fermentation peut être optimisé pour augmenter le rendement du composé souhaité, suivi d’une purification et d’une modification chimique pour obtenir l’AMP-Désoxynojirimycine.

Analyse Des Réactions Chimiques

Types de Réactions

L’AMP-Désoxynojirimycine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels ou remplacer ceux existants.

Réactifs et Conditions Communs

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des catalyseurs comme le palladium sur carbone. Les conditions réactionnelles varient en fonction de la transformation souhaitée, mais impliquent généralement des températures et des niveaux de pH contrôlés .

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’AMP-Désoxynojirimycine avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

Applications de Recherche Scientifique

L’AMP-Désoxynojirimycine a un large éventail d’applications en recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Properties

Arucadiol exhibits a range of pharmacological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways .

- Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which are crucial in combating oxidative stress-related diseases. This property is particularly relevant in the context of neurodegenerative disorders where oxidative damage plays a pivotal role .

- Cholinesterase Inhibition : this compound has shown potential as a cholinesterase inhibitor, which is significant for the treatment of Alzheimer's disease and other cognitive impairments. By inhibiting this enzyme, this compound may enhance acetylcholine levels in the brain, improving cognitive function .

Organic Synthesis Applications

This compound serves as a valuable intermediate in organic synthesis:

- Natural Product Synthesis : The compound is utilized in the synthesis of various natural products due to its structural complexity and reactivity. It can be synthesized through intramolecular cyclization processes, making it an attractive target for synthetic chemists .

- Pharmaceutical Chemistry : this compound's unique structure allows for modifications that can lead to new derivatives with enhanced biological activities. Its synthesis and subsequent derivatization have been explored for developing novel therapeutic agents .

Case Studies and Research Findings

Several studies have highlighted the applications and effects of this compound:

- Study on Cholinesterase Inhibition : A study demonstrated that this compound and its derivatives showed significant inhibition of acetylcholinesterase (AChE), with implications for Alzheimer's treatment. The IC50 values indicated potent activity compared to established AChE inhibitors .

- Antioxidant Studies : Research has shown that this compound can scavenge free radicals effectively, contributing to its antioxidant profile. This activity was measured using various assays that quantify radical scavenging ability, indicating its potential use in formulations aimed at reducing oxidative stress .

Summary Table of Applications

Mécanisme D'action

L’AMP-Désoxynojirimycine exerce ses effets en inhibant la céramide glucosyltransférase et la glucocérébrosidase 2. Ces enzymes sont impliquées dans la biosynthèse du glucosylcéramide, un composant clé des glycosphingolipides . En inhibant ces enzymes, l’AMP-Désoxynojirimycine perturbe la production de glycosphingolipides, ce qui peut affecter divers processus et voies cellulaires .

Comparaison Avec Des Composés Similaires

Composés Similaires

1-Désoxynojirimycine : Un iminosucre naturellement présent avec des propriétés inhibitrices enzymatiques similaires.

Voglibose : Un inhibiteur de l’α-glucosidase commercial utilisé dans le traitement du diabète.

Acarbose : Un autre inhibiteur de l’α-glucosidase avec des applications thérapeutiques similaires.

Unicité

L’AMP-Désoxynojirimycine est unique en raison de son double effet inhibiteur sur la céramide glucosyltransférase et la glucocérébrosidase 2, ce qui la distingue d’autres composés similaires qui ciblent principalement l’α-glucosidase . Cette double action en fait un outil précieux en recherche et dans des applications thérapeutiques potentielles.

Activité Biologique

Arucadiol, a compound derived from various plant sources, particularly from the Lamiaceae family, has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, antioxidant, and cytotoxic effects, supported by relevant research findings and data.

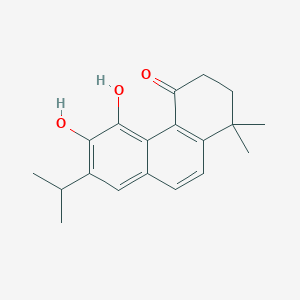

Chemical Structure

This compound is classified as a naphthoquinone diterpenoid. Its structure can be represented as follows:

Chemical Structure of this compound

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. A study evaluating the antimicrobial activity of several compounds isolated from plant extracts found that this compound demonstrated notable efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 15.6 to 62.5 µg/mL against these strains .

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Escherichia coli | 62.5 |

| Bacillus subtilis | 31.2 |

Antioxidant Activity

The antioxidant activity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. These studies indicate that this compound possesses a strong ability to neutralize free radicals, thus contributing to its potential therapeutic applications in preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 25 |

| ABTS | 30 |

Cytotoxicity Studies

Cytotoxic effects of this compound have been evaluated in different cancer cell lines. In vitro studies indicate that this compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells. For instance, the compound showed significant anti-proliferative effects on B16F10 melanoma cells with an IC50 value of approximately 20 µg/mL .

Table 3: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| B16F10 | 20 |

| HeLa | 35 |

| MCF-7 | >50 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. The presence of the ortho-quinone functionality is critical for its cytotoxic properties. Studies suggest that modifications to the naphthoquinone structure can significantly alter its biological effectiveness .

Case Studies

- Antimicrobial Efficacy : A study conducted on Brazilian propolis revealed that extracts containing this compound were effective against pathogenic bacteria, highlighting its potential use in natural antimicrobial formulations .

- Cancer Research : In a comparative analysis of various diterpenoids, this compound was found to be one of the most potent compounds in inhibiting the growth of melanoma cells, suggesting its application in cancer therapy .

Propriétés

IUPAC Name |

5,6-dihydroxy-1,1-dimethyl-7-propan-2-yl-2,3-dihydrophenanthren-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O3/c1-10(2)12-9-11-5-6-13-16(15(11)18(22)17(12)21)14(20)7-8-19(13,3)4/h5-6,9-10,21-22H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEIJAQIIDANFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C2C(=C1)C=CC3=C2C(=O)CCC3(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901318625 | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105037-85-2 | |

| Record name | Arucadiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105037-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arucadiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901318625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.